molecular formula C17H27NO B1391326 4-(tert-Butyl)benzyl 3-piperidinylmethyl ether CAS No. 946665-44-7

4-(tert-Butyl)benzyl 3-piperidinylmethyl ether

Cat. No. B1391326
CAS RN: 946665-44-7
M. Wt: 261.4 g/mol
InChI Key: XLOVURHAIXGRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(tert-Butyl)benzyl 3-piperidinylmethyl ether” is a chemical compound with the molecular formula C17H27NO and a molecular weight of 261.40 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-(tert-Butyl)benzyl 3-piperidinylmethyl ether” is represented by the formula C17H27NO . The structure includes a benzyl group attached to a tert-butyl group, and a piperidinylmethyl ether group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(tert-Butyl)benzyl 3-piperidinylmethyl ether” include a molecular weight of 261.40 and a molecular formula of C17H27NO .

Scientific Research Applications

Protecting Group in Organic Synthesis

4-(tert-Butyl)benzyl 3-piperidinylmethyl ether, as part of a larger family of benzyl ether-type protecting groups, plays a significant role in organic synthesis. A variant, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, is used for protecting alcohols. This protecting group is stable under oxidizing conditions, compatible with certain removal processes, and useful in the stereocontrolled synthesis of beta-mannopyranosides (Crich, Li, & Shirai, 2009).

Synthesis and Solution Properties

The synthesis and solution properties of novel benzyl ether dendrimers with oligoethyleneoxy chains, including tert-butyl variants, have been explored. These compounds show thermosensitivity, with properties like turbidity varying with concentration (Deng, 2013).

Role in Polymer Synthesis

In the field of polymer science, 4-(tert-Butyl)benzyl 3-piperidinylmethyl ether derivatives are utilized in the synthesis of aliphatic polyesters. These compounds serve as protecting groups during the polymerization process and are instrumental in generating functional cyclic esters (Trollsås et al., 2000).

Application in Chemical Synthesis

This compound is relevant in chemical synthesis methodologies. For instance, tert-butyl peroxyacetals are produced from benzyl ethers through a CH bond functionalization process catalyzed by iron (Iwata, Hata, & Urabe, 2012). Additionally, the construction of 1-Naphthols via benzannulation involves the use of aromatic tert-butyl ynol ethers, demonstrating the utility of tert-butyl benzyl derivatives in organic synthesis (Bai, Yin, Liu, & Zhu, 2015).

Mechanism of Action

The mechanism of action of “4-(tert-Butyl)benzyl 3-piperidinylmethyl ether” is not specified in the available resources. It is primarily used for research purposes .

Safety and Hazards

“4-(tert-Butyl)benzyl 3-piperidinylmethyl ether” is classified as an irritant . It is intended for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

As a research intermediate, “4-(tert-Butyl)benzyl 3-piperidinylmethyl ether” could be used in various scientific studies . Its future applications will depend on the results of these studies.

properties

IUPAC Name

3-[(4-tert-butylphenyl)methoxymethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-17(2,3)16-8-6-14(7-9-16)12-19-13-15-5-4-10-18-11-15/h6-9,15,18H,4-5,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOVURHAIXGRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butyl)benzyl 3-piperidinylmethyl ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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